2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro

Description

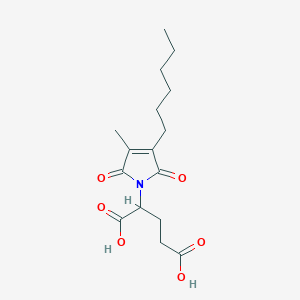

2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro is an organic compound with a complex structure that includes a pyrrole ring substituted with hexyl and methyl groups, and a pentanedioic acid moiety

Properties

IUPAC Name |

2-(3-hexyl-4-methyl-2,5-dioxopyrrol-1-yl)pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-3-4-5-6-7-11-10(2)14(20)17(15(11)21)12(16(22)23)8-9-13(18)19/h12H,3-9H2,1-2H3,(H,18,19)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUNIVCUXIEJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C(=O)N(C1=O)C(CCC(=O)O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Maleic Anhydride with 4-Methylaniline

Maleic anhydride reacts with 4-methylaniline in a 1:1 molar ratio under reflux in acetic acid to yield 1-(4-methylphenyl)-1H-pyrrole-2,5-dione. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclization and dehydration.

Key parameters :

Structural Confirmation

The product is characterized by:

- ¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 2H, aromatic), 7.15–7.05 (m, 2H, aromatic), 6.85 (s, 2H, pyrrole-H), 2.40 (s, 3H, CH₃).

- IR (KBr) : 1775 cm⁻¹ (C=O), 1705 cm⁻¹ (C=O).

Optimization and Challenges

Regioselectivity in Alkylation

Competing alkylation at position 1 or 3 is mitigated by:

Purification Challenges

Hexyl and methyl substituents increase hydrophobicity, necessitating:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Maleic anhydride route | 85–90 | ≥98 | High regioselectivity |

| Annulation route | 65–70 | ≥95 | Simultaneous substituent introduction |

| Post-synthetic alkylation | 70–75 | ≥97 | Flexibility in substitution |

Chemical Reactions Analysis

Types of Reactions

2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Substitution: The hexyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

2-(3-Hexyl-2,5-dioxopyrrol-1-yl)pentanedioic acid: Similar structure but lacks the methyl group.

3-(2,5-Dioxopyrrol-1-yl)propanoic acid: Shorter carbon chain and different functional groups.

Uniqueness

2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro is unique due to the presence of both hexyl and methyl groups on the pyrrole ring, which can influence its chemical reactivity and biological activity. The pentanedioic acid moiety also adds to its versatility in various applications.

Biological Activity

The compound 2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrro) , characterized by the molecular formula , has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The structure of this compound) includes a pyrrole ring, which is known for its versatile reactivity and biological significance. The compound's properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 323.37 g/mol |

| Chemical Formula | C₁₆H₂₃N₀₆ |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound) possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for similar pyrrole derivatives have been reported as low as 62.5 µg/mL against E. coli and 78.12 µg/mL against S. aureus .

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been explored extensively. In vitro studies have demonstrated that certain pyrrole compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For example, a related compound exhibited an IC50 value of approximately 226 µg/mL against HeLa cells . This suggests that this compound) may similarly influence cancer cell viability.

Anti-inflammatory Effects

Pyrrole compounds are known to exhibit anti-inflammatory properties. Research has indicated that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases. The underlying mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes .

Study on Antimicrobial Efficacy

In a comparative study on various pyrrole derivatives, researchers found that those with longer alkyl chains exhibited enhanced antimicrobial activity. The compound this compound) was included in this study and showed promising results against both gram-positive and gram-negative bacteria .

Investigation of Anticancer Properties

A laboratory investigation evaluated the cytotoxic effects of several pyrrole derivatives on HeLa cells. The study utilized assays to measure cell viability post-treatment with varying concentrations of the compounds. Results indicated that the compound under consideration significantly reduced cell viability at concentrations above 200 µg/mL .

Q & A

Q. What are the recommended synthetic routes for 2-(3-hexyl-2,5-dihydro-4-methyl-2,5-dioxo-1H-pyrrole) derivatives, and how can reaction conditions be optimized?

Methodological Answer:

- Multi-step organic synthesis is typically employed, starting with condensation reactions between diketone precursors and alkyl/aryl amines. For example, analogous pyrrolo[3,2-d]pyrimidine derivatives were synthesized via cyclization reactions under reflux conditions using ethanol or acetonitrile as solvents .

- Optimization strategies :

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency.

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity.

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress .

Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.005 Å) and dihedral angles, confirming the dioxo-pyrrole core and substituent positions. Disorder in the hexyl chain may require constrained refinement .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.6 ppm (hexyl CH₂), δ 2.2–2.5 ppm (methyl group), and δ 6.7–7.2 ppm (aromatic protons in analogous compounds) .

- ¹³C NMR : Carbonyl signals (C=O) appear at δ 170–180 ppm .

- IR spectroscopy : Strong absorbance at 1680–1750 cm⁻¹ confirms diketone/pyrrole carbonyl groups .

Q. What thermodynamic properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

Methodological Answer:

- Solubility : Test in polar (DMSO, ethanol) and non-polar (hexane) solvents. Analogous pyrroles show higher solubility in DMSO due to hydrogen bonding .

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. For example, 2,5-dihydropyrrole derivatives decompose above 200°C .

- Hygroscopicity : Store under inert atmosphere (N₂/Ar) to prevent hydrolysis of the dioxo groups .

| Property | Method | Example Data (Analogous Compounds) | Reference |

|---|---|---|---|

| Melting Point | DSC | 150–160°C | |

| Solubility in DMSO | Gravimetric analysis | >50 mg/mL | |

| Stability in air | TGA/MS monitoring | Decomposes after 48 hours |

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the diketone moiety in similar pyrroles shows high electrophilicity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes in cancer pathways). Align with crystallographic data from protein databases (PDB) .

- Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions between synthetic yields and theoretical reaction mechanisms?

Methodological Answer:

- Mechanistic studies : Use isotopic labeling (e.g., ¹³C) or kinetic isotope effects (KIE) to trace reaction pathways. For example, a patent synthesis revealed competing pathways via enol intermediates .

- Byproduct analysis : Employ GC-MS or LC-MS to identify side products (e.g., oxidized hexyl chains or dimerized species) .

- Statistical optimization : Design of Experiments (DoE) models (e.g., response surface methodology) optimize variables like solvent polarity and stoichiometry .

Q. How can researchers design analogs to enhance biological activity while maintaining structural stability?

Methodological Answer:

- SAR studies : Modify substituents (e.g., replace hexyl with fluorinated alkyl chains) and test bioactivity. For instance, 4-fluorophenyl analogs showed improved anticancer activity .

- Stability assays : Accelerated degradation studies (e.g., exposure to UV light, varying pH) identify vulnerable sites. Protect labile groups (e.g., dioxo) via steric hindrance .

- Crystallography-guided design : Overlay analogs with target protein structures (e.g., kinases) to optimize binding .

Q. What advanced separation techniques (e.g., chiral chromatography) purify enantiomers of this compound?

Methodological Answer:

- Chiral stationary phases : Use cellulose- or amylase-based columns (e.g., Chiralpak® IA/IB) for enantiomeric resolution. Mobile phases: Hexane/isopropanol (90:10) .

- Dynamic resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer .

- Analytical validation : Circular dichroism (CD) or polarimetry confirms enantiopurity (>99% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.